molecular formula C13H13N3O3 B7555765 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid

2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid

Cat. No. B7555765
M. Wt: 259.26 g/mol
InChI Key: WPJCUYREGNMZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid, also known as MPA, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. MPA has been shown to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid is not fully understood. However, it is believed to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and fever. By inhibiting COX, 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid has also been shown to reduce the expression of COX-2, which is induced during inflammation. In addition, 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid has been shown to reduce the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a role in inflammation.

Advantages and Limitations for Lab Experiments

2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid has several advantages for lab experiments. It is readily available and easy to synthesize. It has been extensively studied and has a well-established mechanism of action. However, 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid also has some limitations. It has been shown to have cytotoxic effects on some cell types, such as human gingival fibroblasts. In addition, 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid has been shown to have a narrow therapeutic window, which means that the dose needs to be carefully controlled to avoid toxicity.

Future Directions

There are several future directions for the research on 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid. One direction is to investigate its potential as a therapeutic agent for various inflammatory and pain conditions. Another direction is to investigate its potential as a chemopreventive agent for cancer. Additionally, future studies could investigate the molecular mechanisms underlying the cytotoxic effects of 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid and identify ways to mitigate these effects. Finally, future studies could investigate the potential of 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid as a drug delivery system for targeting specific tissues or cells.
Conclusion:
In conclusion, 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid is a non-steroidal anti-inflammatory drug that has been widely used in scientific research. It has various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid has a well-established mechanism of action and has been extensively studied. However, it also has some limitations, such as cytotoxic effects and a narrow therapeutic window. Future research could investigate its potential as a therapeutic agent for various conditions, as well as its potential as a chemopreventive agent for cancer.

Synthesis Methods

The synthesis method of 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid involves the reaction of 2-methylpyrazole-3-carboxylic acid with 2-aminobenzophenone in the presence of a coupling agent. The resulting 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid is a white crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid has been widely used in scientific research due to its anti-inflammatory and analgesic effects. It has been used in various in vitro and in vivo studies to investigate the mechanisms of inflammation and pain. 2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid has also been used in animal models of inflammation and pain to evaluate its therapeutic potential.

properties

IUPAC Name

2-[2-[(2-methylpyrazole-3-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16-11(6-7-14-16)13(19)15-10-5-3-2-4-9(10)8-12(17)18/h2-7H,8H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJCUYREGNMZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid

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